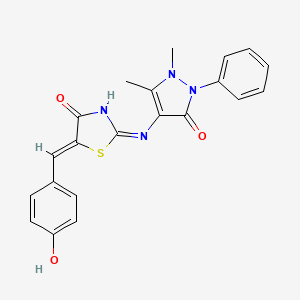

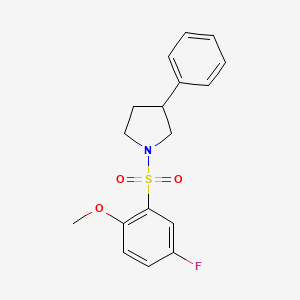

![molecular formula C19H20N2OS B3000059 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-74-2](/img/structure/B3000059.png)

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial, antifungal, and antiviral properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be used to synthesize anti-inflammatory agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Aplicaciones Científicas De Investigación

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have been reported to exhibit significant antitumor and cytotoxic activities. They have been synthesized and tested against various human tumor cell lines, showing potent effects particularly in prostate cancer treatment .

Anti-inflammatory and Analgesic Activity

Compounds containing benzothiazole structures have shown promising analgesic and anti-inflammatory properties. This suggests potential applications in pain management and treatment of inflammatory diseases .

Antiviral and Anti-HIV Activity

The benzothiazole moiety is associated with antiviral and anti-HIV activities, indicating its use in the development of treatments for viral infections, including HIV .

Microbiological Agents

Benzothiazole derivatives act as microbiological agents with potential applications in treating bacterial infections and preventing the spread of microbial diseases .

Autoimmune and Inflammatory Diseases

These compounds have been used in the treatment of autoimmune and inflammatory diseases, suggesting their role in therapeutic interventions for conditions like rheumatoid arthritis or lupus .

Epilepsy Treatment

Benzothiazole derivatives are utilized in the pharmaceutical industry for epilepsy treatment, pointing to their application in managing seizure disorders .

Antidiabetic Activity

Some benzothiazole compounds have been identified with anti-diabetic properties, indicating their potential use in managing diabetes mellitus .

Agrochemical Applications

Research has explored the use of benzothiazole derivatives in agrochemicals, demonstrating antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities. This suggests their role in agricultural pest control and plant disease management .

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .

Result of Action

The inhibition of COX enzymes by N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide results in a decrease in the production of inflammatory mediators . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-3-7-18(22)21(13-15-8-5-4-6-9-15)19-20-16-11-10-14(2)12-17(16)23-19/h4-6,8-12H,3,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLPKXUKFDKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)

![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)

![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)